
4-Benzal-2-phenyl-5-oxazolone
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Overview
Description
4-Benzal-2-phenyl-5-oxazolone is a useful research compound. Its molecular formula is C16H11NO2 and its molecular weight is 249.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Structure and Synthesis
4-Benzal-2-phenyl-5-oxazolone, also known as 4-benzylidene-2-phenyl-1,3-oxazol-5-one, has the molecular formula C16H11NO2 and a molecular weight of 249.26 g/mol. The compound features a five-membered oxazolone ring, which is crucial for its biological activity.
The synthesis of this compound typically involves the condensation of benzoyl glycine with aromatic aldehydes under acidic conditions. Various methods have been reported, including solvent-assisted grinding techniques that enhance yield and efficiency .
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed notable inhibition zones, indicating potent antibacterial effects . The compound's structure allows it to interact effectively with microbial targets, making it a candidate for further development as an antimicrobial agent.
Anticancer Potential
The oxazolone moiety has been linked to anticancer properties. Several derivatives of this compound have been synthesized and tested for their cytotoxic effects on tumor cell lines. In vitro studies revealed that some derivatives exhibited significant cytotoxicity against cancer cells, suggesting potential applications in cancer therapy .
Table 1: Summary of Biological Activities of this compound Derivatives
Activity Type | Tested Strains/Cells | Observed Effects |
---|---|---|
Antibacterial | Staphylococcus aureus | High inhibition zone at 1 mg/ml |
Escherichia coli | Significant antibacterial activity | |
Antifungal | Candida albicans | Moderate antifungal activity |
Anticancer | Various tumor cell lines | Notable cytotoxic effects |
Analgesic and Anti-inflammatory Effects
Recent studies have highlighted the analgesic and anti-inflammatory properties of this compound derivatives. Some compounds demonstrated better COX-2 inhibition compared to established drugs like celecoxib, indicating their potential as new analgesics . The anti-inflammatory activity was assessed through various pharmacological tests, showing promising results in reducing edema in experimental models .
Peptide Mimetic and Drug Development
The oxazolone ring system serves as a valuable scaffold in medicinal chemistry for designing peptide mimetics and enzyme inhibitors. The ability of this compound to mimic peptide structures opens avenues for developing novel therapeutic agents targeting specific biological pathways .
Case Studies
- Antimicrobial Activity Study : A series of synthesized oxazolone derivatives were screened against common pathogens. The study reported that most compounds were highly active against Staphylococcus aureus and Bacillus subtilis, showcasing the potential of these derivatives in treating bacterial infections .
- Cytotoxicity Evaluation : In another study focusing on anticancer properties, several oxazolone derivatives were tested against various human cancer cell lines. The results indicated that certain compounds had IC50 values lower than standard chemotherapeutics, suggesting their viability as anticancer agents .
Properties
Molecular Formula |
C16H11NO2 |
---|---|
Molecular Weight |
249.26 g/mol |
IUPAC Name |
4-benzylidene-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H11NO2/c18-16-14(11-12-7-3-1-4-8-12)17-15(19-16)13-9-5-2-6-10-13/h1-11H |
InChI Key |
VFDOKJVMHZUBTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.